4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
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Overview
Description
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a complex organic compound that features a cyano group, a tetrazole ring, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple stepsThe final step involves the sulfonation of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the tetrazole ring.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and tetrazole-containing compounds.
Indole derivatives: These compounds also feature heterocyclic rings and are used in similar applications
Uniqueness
What sets this compound apart is its combination of a cyano group, a tetrazole ring, and a benzene sulfonamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2S/c1-15-12-9(11-14-15)13-18(16,17)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNYWFKKGSZCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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